7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
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Overview
Description
7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a chemical compound with a complex structure that includes a quinoxaline core. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfonamide and quinoxaline moieties in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves the reaction of 7-methylquinoxaline-2,3-dione with sulfonamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups into the quinoxaline core.
Scientific Research Applications
7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the quinoxaline core can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
- Non-N-methyl-D-aspartate receptor antagonists
Comparison: 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is unique due to the presence of both sulfonamide and quinoxaline moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H9N3O4S |
---|---|
Molecular Weight |
255.25 g/mol |
IUPAC Name |
7-methyl-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide |
InChI |
InChI=1S/C9H9N3O4S/c1-4-2-5-6(3-7(4)17(10,15)16)12-9(14)8(13)11-5/h2-3H,1H3,(H,11,13)(H,12,14)(H2,10,15,16) |
InChI Key |
NOHRYQGMFWAUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)N)NC(=O)C(=O)N2 |
Origin of Product |
United States |
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